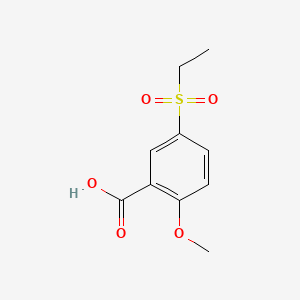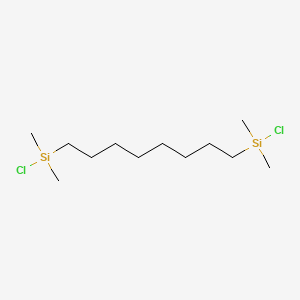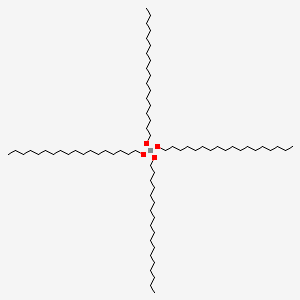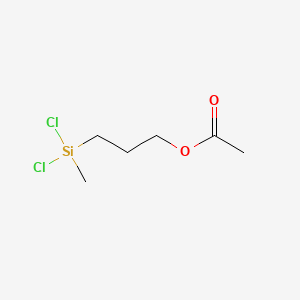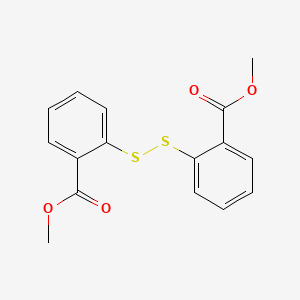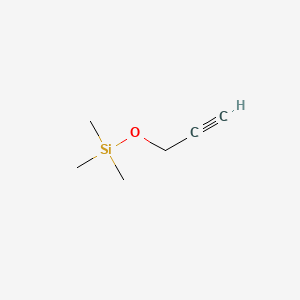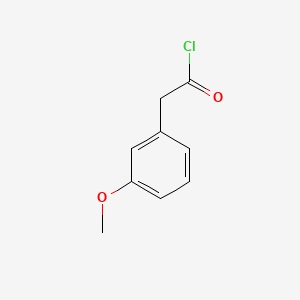
3-Methoxyphenylacetyl chloride
概述
描述
3-Methoxyphenylacetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylacetyl chloride, where a methoxy group is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylacetyl chloride can be synthesized through the reaction of 3-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar methods but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3-methoxyphenylacetic acid.
Common Reagents and Conditions:
Amines: Used to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine.
Thiols: Form thioesters, typically under anhydrous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
科学研究应用
3-Methoxyphenylacetyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
作用机制
The mechanism of action of 3-methoxyphenylacetyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile in nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
相似化合物的比较
Phenylacetyl chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenylacetyl chloride: Has the methoxy group at the fourth position, which can influence the reactivity and selectivity of the compound in different reactions.
Uniqueness: 3-Methoxyphenylacetyl chloride is unique due to the presence of the methoxy group at the third position, which can enhance its reactivity and provide different steric and electronic effects compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
2-(3-methoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYKYNVSJTWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369806 | |
| Record name | 3-Methoxyphenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6834-42-0 | |
| Record name | 3-Methoxyphenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxyphenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was the synthesis of hydrocampnospermonyl methyl ether important for this research?
A: The synthesis of hydrocampnospermonyl methyl ether using 3-methoxyphenylacetyl chloride and diheptadecyl cadmium served as a crucial step in confirming the structure of campnospermonol []. This natural product, found in Tigaso oil, had its structure previously proposed but not definitively proven. By successfully synthesizing a derivative of campnospermonol, the researchers provided strong evidence to support the originally assigned structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
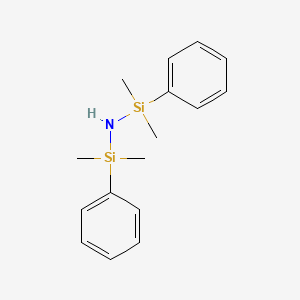
![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)
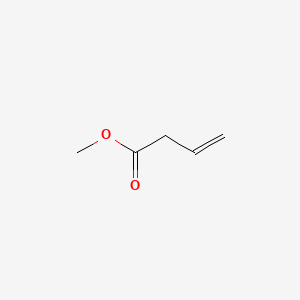
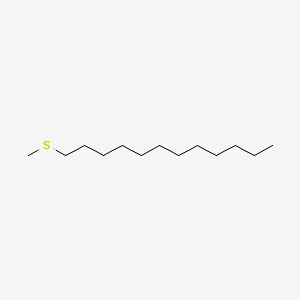
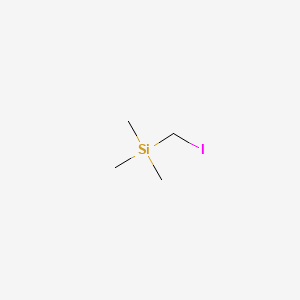
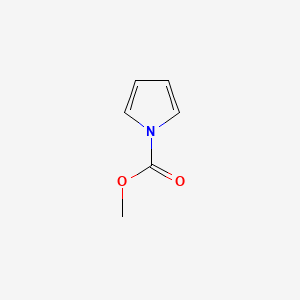
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
